molecular formula C24H14FN5OS2 B11602253 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602253
M. Wt: 471.5 g/mol
InChI Key: WMDIZQJVVZUXTO-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsThe final step involves the formation of the fluorophenyl group through a substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of **(5Z

Properties

Molecular Formula

C24H14FN5OS2

Molecular Weight

471.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H14FN5OS2/c25-17-10-8-15(9-11-17)21-16(14-29(27-21)18-5-2-1-3-6-18)13-20-23(31)30-24(33-20)26-22(28-30)19-7-4-12-32-19/h1-14H/b20-13-

InChI Key

WMDIZQJVVZUXTO-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CS6)S4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N5C(=NC(=N5)C6=CC=CS6)S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.